molecular formula C9H12N2 B1266484 1-Methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 36438-97-8

1-Methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1266484
CAS No.: 36438-97-8
M. Wt: 148.2 g/mol
InChI Key: SXLZJUPRTINRQQ-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C₉H₁₂N₂ It belongs to the class of tetrahydroquinoxalines, which are bicyclic compounds containing a quinoxaline ring system that is partially saturated

Mechanism of Action

Target of Action

1-Methyl-1,2,3,4-tetrahydroquinoxaline (1MeTIQ) is an endogenous monoamine that primarily targets dopamine (DA) receptors . It interacts with the agonistic conformation of these receptors , which play a crucial role in the regulation of various brain functions, including mood, reward, and motor control .

Mode of Action

1MeTIQ acts as an antidopaminergic agent . It inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . Furthermore, it shifts dopamine catabolism towards COMT-dependent O-methylation . This interaction with its targets leads to changes in neurotransmitter levels in the brain .

Biochemical Pathways

The primary biochemical pathway affected by 1MeTIQ is the dopamine metabolic pathway . By inhibiting both MAO-A and B enzymes activity, 1MeTIQ increases neurotransmitter levels in the brain . This shift in dopamine metabolism can have downstream effects on various neurological functions.

Result of Action

1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It shows a significant antidepressant-like effect in forced swim test (FST) in rats . These molecular and cellular effects suggest that 1MeTIQ could be effective for depression therapy in a clinical setting .

Action Environment

The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. While specific studies on this aspect are limited, it is known that the compound is enzymatically formed in the brain . Therefore, factors that affect brain health and function, such as diet, stress, and exposure to toxins, could potentially influence the action of 1MeTIQ.

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering neuroprotective effects. Additionally, this compound interacts with dopamine receptors, influencing dopamine signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By inhibiting monoamine oxidase enzymes, this compound can enhance neurotransmitter levels, thereby affecting gene expression and cellular metabolism . This compound also exhibits neuroprotective properties by scavenging free radicals and reducing oxidative stress in neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its neuroprotective effects. Additionally, this compound modulates dopamine receptor activity, shifting dopamine catabolism towards O-methylation and reducing the production of free radicals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard storage conditions, with a melting point of 40.5-42°C and a boiling point of 268.6°C at 760 mmHg . Long-term studies have shown that this compound maintains its neuroprotective properties over extended periods, with minimal degradation observed in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as mild toxicity and behavioral changes, have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase (COMT), influencing the metabolism of neurotransmitters . The compound’s ability to inhibit monoamine oxidase enzymes shifts dopamine catabolism towards O-methylation, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions such as the brain .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its neuroprotective effects . Post-translational modifications and targeting signals direct this compound to specific cellular compartments, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through several methods. One common approach involves the reduction of 1-methylquinoxaline using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The use of high-pressure hydrogenation reactors can also be employed to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-methylquinoxaline.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 1-Methylquinoxaline.

    Reduction: Fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Various substituted tetrahydroquinoxalines depending on the reagents used.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential as a neuroprotective agent and its role in the treatment of neurodegenerative diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but has different pharmacological properties.

    2-Methyl-1,2,3,4-tetrahydroquinoxaline: Another similar compound with slight variations in its chemical structure and reactivity.

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern and its ability to interact with MAO enzymes. Its combination of neuroprotective, antioxidant, and antidepressant properties makes it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-11-7-6-10-8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLZJUPRTINRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957774
Record name 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36438-97-8
Record name 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36438-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 1,2,3,4-tetrahydro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036438978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-1,2,3,4-TETRAHYDROQUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-Methyl-1,2,3,4-tetrahydroquinoxaline formed in the reaction of 2-Acetyl-7-methoxytropone with N-methyl-1,2-ethanediamine?

A1: While the research article doesn't directly focus on the formation or properties of this compound, it mentions that the reaction of 2-Acetyl-7-methoxytropone (2a) with N-methyl-1,2-ethanediamine produces several compounds, including 5-acetyl-1-methyl-1,2,3,4-tetrahydroquinoxaline (17). [] This suggests that this compound could potentially be formed as an intermediate or byproduct during this reaction, though further investigation would be needed to confirm this.

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